molecular formula C10H13BrN2O3S B582390 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol CAS No. 1304451-59-9

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol

Cat. No.: B582390
CAS No.: 1304451-59-9
M. Wt: 321.189
InChI Key: VQIOUPNDURKMIL-UHFFFAOYSA-N
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Description

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol is a chemical compound with the molecular formula C10H13BrN2O3S and a molecular weight of 321.19 g/mol . This compound features a piperidine ring substituted with a bromopyridinylsulfonyl group and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol typically involves multiple steps, starting with the bromination of pyridine derivativesSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity . Industrial production methods may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinylsulfonyl group may enhance binding affinity and specificity, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties . Pathways involved include inhibition of enzyme activity or modulation of receptor signaling, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-ol include:

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)sulfonylpiperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O3S/c11-8-4-10(6-12-5-8)17(15,16)13-3-1-2-9(14)7-13/h4-6,9,14H,1-3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIOUPNDURKMIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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